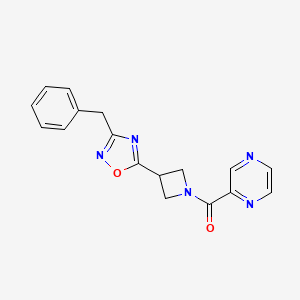![molecular formula C8H8Br2N2 B2903778 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 2060063-51-4](/img/structure/B2903778.png)
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-methylimidazo[1,2-a]pyridine is an organic chemical synthesis intermediate . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine involves the reaction of Chloroacetaldehyde and 2-Amino-3-bromo-5-methylpyridine . More details about the synthesis process can be found in the referenced materials .Molecular Structure Analysis
The molecular formula of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is C8H7BrN2.ClH . The InChI code is 1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H . The molecular weight is 247.52 .Physical And Chemical Properties Analysis
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is a solid . The storage temperature is 2-8°C . More physical and chemical properties can be found in the referenced materials .Scientific Research Applications
Medicinal Chemistry: Drug Development
Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are often used in the synthesis of pharmaceuticals due to their favorable pharmacokinetic properties .
Material Science: Structural Character
This class of compounds is also useful in material science because of its structural character. The imidazopyridine moiety can be incorporated into materials to enhance certain properties like stability and reactivity .
Organic Synthesis: Intermediate
Compounds like 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide are used as intermediates in organic chemical synthesis, aiding in the construction of more complex molecules .
Microbial Infection: Tuberculosis Treatment
Research indicates that imidazopyridine analogues have shown promise in treating microbial infections such as tuberculosis, with significant potency against extracellular and intracellular Mycobacterium tuberculosis .
Chemical Synthesis: Solvent-Free Reactions
The synthesis of imidazopyridines can be optimized under solvent-free conditions, which is an environmentally friendly approach to chemical synthesis .
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors affect the compound’s action.
properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJBXVKQIGPDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)


![2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2903702.png)


![4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2903718.png)